正异丁基丙酰胺

描述

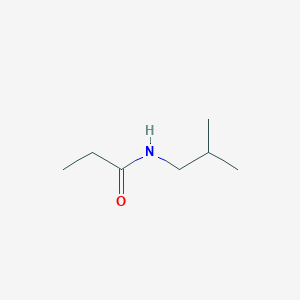

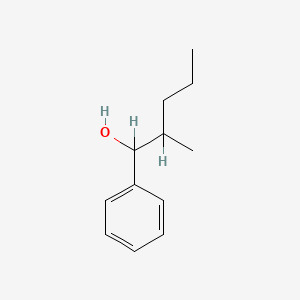

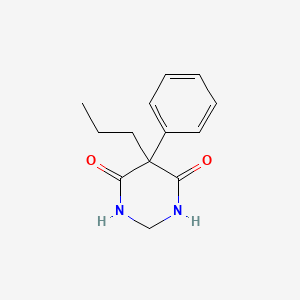

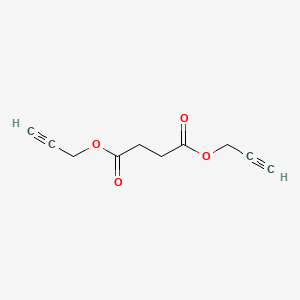

- N-Isobutylpropionamide (CAS Number: 5827-75-8) is a chemical compound with the IUPAC name N-isobutylpropanamide .

- It is a solid or liquid compound that is sealed in dry storage at room temperature.

- The purity of N-Isobutylpropionamide is typically around 97% .

- Its molecular formula is C7H15NO .

Synthesis Analysis

- The synthesis of N-Isobutylpropionamide involves the reaction of appropriate starting materials to form the amide functional group.

- Detailed synthetic routes and conditions would require further investigation of relevant literature.

Molecular Structure Analysis

- N-Isobutylpropionamide has a linear structure with an isobutyl group attached to the nitrogen atom.

- The molecular weight is approximately 129.2 g/mol .

Chemical Reactions Analysis

- N-Isobutylpropionamide may participate in various chemical reactions typical of amides, including hydrolysis, amidation, and nucleophilic substitution.

- Specific reactions would depend on the reaction conditions and reagents.

Physical And Chemical Properties Analysis

- N-Isobutylpropionamide is a solid or liquid at room temperature.

- Its physical properties include hardness, topography, and hydrophilicity.

- These properties influence biological interactions and cell behavior.

科学研究应用

Application in Polymer Science

- Field : Polymer Science

- Summary of Application : Poly(N-isopropylacrylamide) (PNIPAAm) is a typical thermoresponsive polymer used widely in smart materials . It is attractive and valuable due to its reversible and remote “on–off” behavior adjusted by temperature variation .

- Methods of Application : PNIPAAm is synthesized from monomers through free radical polymerization . It shows invertible changes in hydrated and dehydrated forms during temperature variation, and displays a lower critical solution temperature (LCST) at around 31 °C in aqueous solutions .

- Results or Outcomes : The thermoresponsive behavior of PNIPAAm makes it suitable for various applications in smart materials .

Application in Cell Culture

- Field : Biomedical Engineering

- Summary of Application : PNIPAAm is used in cell culture applications . Active attachment and spontaneous detachment of targeted cells are easily tunable by surface wettability changes and volume phase transitions of PNIPAAm modified substrates with respect to ambient temperature .

- Methods of Application : The thermoresponsive culture platforms and matching thermal-liftoff method can effectively substitute for the traditional cell harvesting ways like enzymatic hydrolysis and mechanical scraping .

- Results or Outcomes : This method improves the stable and high quality of recovered cells .

Application in NSAID-capped Peptide Hydrogels

- Field : Biomedical Engineering

- Summary of Application : The development of strategies to minimize the adverse side-effects of non-steroidal anti-inflammatory drugs (NSAIDs) remains a challenge for medicinal chemists . One such strategy is the development of NSAID–peptide prodrug conjugates . This conjugation to a peptide often confers the additional property of hydrogelation .

- Methods of Application : The NSAID–peptide prodrug conjugates are developed and this conjugation to a peptide often confers the additional property of hydrogelation .

- Results or Outcomes : Some conjugates exhibit retained or improved anti-inflammatory properties of the parent drug, and sometimes new and unexpected biological activities are observed .

安全和危害

- N-Isobutylpropionamide should be handled with care.

- Eye protection (safety goggles) is recommended.

- Ensure adequate ventilation during handling.

未来方向

- Research on N-Isobutylpropionamide could explore its potential therapeutic applications beyond its current uses.

- Investigate its interactions with biological systems and evaluate its safety profile.

Please note that the detailed analysis would require a comprehensive review of relevant scientific literature. For specific information, consult peer-reviewed papers and technical documents. 🌟

属性

IUPAC Name |

N-(2-methylpropyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-4-7(9)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVUDNOFBZLOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324268 | |

| Record name | Propanamide, N-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Isobutylpropionamide | |

CAS RN |

5827-75-8 | |

| Record name | 5827-75-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, N-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol](/img/structure/B1594192.png)

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B1594198.png)